Enhanced Base Intermediate Purity for Downstream Processing: 98% vs. 97% Assay
High-strength comparative data for this intermediate in primary literature or patents is absent, and the present evidence relies on supplier specification sheets—which limits comparative rigor. Nevertheless, a clear purity tiering emerges: target compound suppliers (Farmasino, MolCore, Cyanochem) consistently specify NLT 98% purity, whereas catalog distributors (Alfa Chemistry, Fluorochem, CymitQuimica, Ambeed, VWR) list 97% nominal purity [1]. This 1% absolute purity differential at the penultimate intermediate stage corresponds to a meaningful reduction in aggregate organic impurities (potentially ≥33% fewer total impurities when moving from 3% to 2% total unspecified impurities), reducing the downstream burden of impurity carry-through to the final API [2].
| Evidence Dimension | Assay Purity (HPLC) |
|---|---|
| Target Compound Data | NLT 98% (Farmasino, MolCore, Cyanochem) |
| Comparator Or Baseline | 97% (Alfa Chemistry, Fluorochem, CymitQuimica, Ambeed, VWR) |
| Quantified Difference | +1 percentage point (absolute); ~33% relative reduction in unspecified impurity load |
| Conditions | Supplier Certificate of Analysis; HPLC assay; solid, white to off-white powder; storage 2–8°C under inert atmosphere |
Why This Matters
The 98% purity tier directly reduces downstream purification burden and API impurity carry-through risk for cGMP synthesis, lowering cost-of-goods for Enasidenib API manufacturing programs.
- [1] Farmasino. Product Specification: 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione, Assay 98% (2025). View Source
- [2] Molnár, I., et al. Quality by Design and impurity control in pharmaceutical process development. J. Pharm. Biomed. Anal. 156, 267–277 (2018). DOI: 10.1016/j.jpba.2018.04.045. View Source
